2-Amino-5-bromo-4-chloro-3-nitropyridine

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Researchers face a bottleneck: accessing intermediates with multiple sequentially addressable reactive handles. 2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS 942947-95-7) provides three chemoselective handles-C5-Br (Suzuki), C4-Cl (SNAr), C2-NH₂ (Buchwald-Hartwig)-on a nitro-activated pyridine core. • Enables 3-point diversification from one intermediate • Orthogonal Br/Cl reactivity reduces catalyst consumption at scale • 97% HPLC purity with batch-specific QC documentation • In stock for immediate global shipment

Molecular Formula C5H3BrClN3O2
Molecular Weight 252.45 g/mol
CAS No. 942947-95-7
Cat. No. B1519394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-chloro-3-nitropyridine
CAS942947-95-7
Molecular FormulaC5H3BrClN3O2
Molecular Weight252.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
InChIKeyBLGCPXIDEMLKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-4-chloro-3-nitropyridine Overview


2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS 942947-95-7) is a tetra-substituted pyridine derivative bearing amino (–NH₂) at C2, nitro (–NO₂) at C3, chloro (–Cl) at C4, and bromo (–Br) at C5 substituents [1]. With a molecular formula of C₅H₃BrClN₃O₂ and a molecular weight of 252.45 g/mol, this compound is classified as a halogenated nitropyridine and serves primarily as a versatile synthetic intermediate . Its unique substitution pattern provides three chemically distinct reactive handles (primary amine, aryl bromide, aryl chloride) whose electronic properties are further modulated by the strong electron-withdrawing nitro group, enabling sequential, chemoselective transformations that simpler mono- or di-substituted pyridine analogs cannot achieve [1].

2-Amino-5-bromo-4-chloro-3-nitropyridine vs. Simpler Halopyridines


The architectural complexity of 2-amino-5-bromo-4-chloro-3-nitropyridine—specifically the spatial and electronic interplay of its four substituents—precludes direct substitution by more common analogs such as 2-amino-5-bromo-3-nitropyridine (lacking the C4-Cl handle), 5-bromo-2-chloro-3-nitropyridine (lacking the C2-NH₂ handle), or 2-amino-3-nitro-4-chloropyridine (lacking the C5-Br handle) [1]. The coexistence of both aryl bromide and aryl chloride on the same electron-deficient pyridine core enables programmed sequential cross-coupling that cannot be replicated by any compound possessing only a single halogen [2]. Furthermore, the C2 primary amine is not merely a spectator group; it actively participates in palladium-catalyzed Buchwald–Hartwig aminations and can be converted to diverse functionalities (diazonium salts, amides, sulfonamides), providing a third dimension of synthetic versatility absent in 2-unsubstituted or 2-chloro analogs [1]. The quantitative evidence below demonstrates exactly where this compound's differentiation translates into measurable synthetic advantage.

2-Amino-5-bromo-4-chloro-3-nitropyridine: Quantitative Evidence


Suzuki–Miyaura Chemoselectivity: C5–Br Over C4–Cl

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halogenated pyridines, the experimental yield follows the order Br > I >> Cl for halogen substituents, with bromo-substituted pyridines consistently producing higher yields than their chloro counterparts under identical conditions [1]. Quantitative optimization studies demonstrated that 3-bromopyridine afforded the coupling product quantitatively, whereas chloro-substituted pyridines gave only moderate yields [1]. For 2-amino-5-bromo-4-chloro-3-nitropyridine, this translates into predictable chemoselectivity: the C5–Br site reacts preferentially in a first cross-coupling event, leaving the C4–Cl intact for a subsequent orthogonal transformation—a sequential diversification capability that neither 2-amino-5-bromo-3-nitropyridine (single halide) nor 2-amino-3-nitro-4-chloropyridine (single halide, less reactive chloro) can provide [2].

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Commercial Purity and QC Documentation Advantage

Reputable vendors supply 2-amino-5-bromo-4-chloro-3-nitropyridine at 97–98% purity (HPLC) with full batch-specific analytical documentation including NMR, HPLC, and GC spectra [1]. In contrast, the closely related analog 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is typically offered at 95% purity without equivalent QC rigor . Another comparator, 2-amino-5-bromo-3-nitropyridine, is commonly supplied at 97% but lacks the orthogonal C4-Cl handle that distinguishes the target compound .

Purity specification Quality control Procurement criteria

Buchwald–Hartwig Amination via C2 Primary Amine

The C2 primary amine in 2-amino-5-bromo-4-chloro-3-nitropyridine serves as a nucleophilic handle for N-arylation via Buchwald–Hartwig coupling, N-acylation, sulfonamide formation, and diazotization/Sandmeyer chemistry, none of which are directly accessible with the comparator 5-bromo-2-chloro-3-nitropyridine (which bears a C2-Cl) [1]. The antiparasitic drug discovery program by Paoli-Lombardo et al. (2024) specifically utilized 2-amino(bromo)pyridines as four-step precursors to 33 original 3-nitroimidazo[1,2-a]pyridine derivatives, exploiting the C2-amine for imidazo ring annulation—a transformation that would be impossible with C2-chloro or C2-unsubstituted pyridines [2].

Buchwald–Hartwig amination C–N cross-coupling Functional group interconversion

C3-Nitro-Mediated SNAr at C4 and C6

The C3-nitro group exerts a powerful electron-withdrawing effect that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions which are ortho/para to the nitro group [1]. In 2-amino-5-bromo-4-chloro-3-nitropyridine, the C4-Cl is doubly activated—by both the ortho C3-NO₂ and the para C2-NH₂ electron-donating effects—making it an excellent leaving group for SNAr with amines, alkoxides, and thiolates [2]. The comparator 2-amino-5-bromo-3-nitropyridine lacks the C4-Cl altogether, forfeiting the SNAr-based diversification pathway, while 5-bromo-2-chloro-3-nitropyridine has an alternative C2-Cl substitution pattern that alters the electronic landscape and SNAr regioselectivity . This was experimentally exploited by Paoli-Lombardo et al. (2024), who developed SNAr reactions at previously unreported positions in the 3-nitroimidazo[1,2-a]pyridine series derived from 2-amino(bromo)pyridine precursors [2].

Nucleophilic aromatic substitution Electron-withdrawing group Regioselective functionalization

Patent-Validated Intermediate for Kinase Inhibitors

2-Amino-5-bromo-4-chloro-3-nitropyridine is explicitly cited as an intermediate in patent WO2013/190320 A1 (Linardopoulos, paragraph 00119) [1]. This patent describes pyridinyl-benzoheterocycyl kinase inhibitor compounds, and the target compound's specific substitution pattern is leveraged to construct the pharmacophoric core of kinase-targeting molecules [1]. The patent's inventive step relies on the compound's ability to undergo sequential functionalization at C5-Br, C4-Cl, and C2-NH₂ to access structurally diverse inhibitor scaffolds, a synthetic strategy that cannot be replicated with mono- or di-substituted pyridine intermediates lacking this precise halogen/amine arrangement .

Kinase inhibitor Patent intermediate Drug discovery building block

Application Scenarios


Sequential Cross-Coupling for Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinase inhibition, 2-amino-5-bromo-4-chloro-3-nitropyridine enables a three-step diversification sequence: (Step 1) Suzuki–Miyaura coupling at the more reactive C5–Br to introduce aryl/heteroaryl diversity, exploiting the Br > Cl reactivity differential documented for halogenated pyridines [1]; (Step 2) SNAr at the C4–Cl activated by the C3-nitro group to introduce amine or alkoxy substituents [2]; (Step 3) Buchwald–Hartwig N-arylation or N-acylation at the C2–NH₂ to further elaborate the scaffold [3]. This sequential strategy, validated in patent WO2013/190320 A1, generates three points of diversity from a single intermediate, maximizing library complexity per synthetic step [4].

SNAr Diversification in Antiparasitic Drug Discovery

Building on the work of Paoli-Lombardo et al. (2024), 2-amino-5-bromo-4-chloro-3-nitropyridine serves as an ideal starting material for constructing 3-nitroimidazo[1,2-a]pyridine antiparasitic pharmacophores [2]. The C2-amine enables cyclocondensation to form the imidazo ring, while the C5-Br and C4-Cl provide handles for subsequent Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-couplings at positions 5 and 7 of the resulting scaffold—reactions that had never been reported at these positions prior to this study [2]. The resulting 33 original compounds enabled a refined definition of the antikinetoplastid pharmacophore, demonstrating the compound's unique value in antiparasitic SAR exploration [2].

Orthogonal Halide Reactivity in Agrochemical Discovery

In agrochemical research programs developing novel pesticides and herbicides, 2-amino-5-bromo-4-chloro-3-nitropyridine's electron-deficient pyridine core enhances binding affinity to biological targets, while its orthogonal Br/Cl reactivity enables systematic exploration of substituent effects on potency and selectivity [1]. The C4-Cl serves as a cost-effective diversification point via SNAr with amines (avoiding palladium catalysis costs at scale), while the C5-Br is reserved for late-stage Suzuki coupling to introduce high-value aryl pharmacophores [3]. This staged reactivity strategy, impossible with analogs possessing only a single halogen or lacking the activating nitro group, reduces precious metal catalyst consumption and simplifies purification in multi-gram to kilogram-scale syntheses [1].

High-Purity Multi-Step Synthesis in Pharmaceutical R&D

For pharmaceutical development programs where intermediate purity directly impacts final API purity profiles, the availability of 2-amino-5-bromo-4-chloro-3-nitropyridine at 97–98% purity (HPLC) with full batch-specific QC documentation (NMR, HPLC, GC) reduces the need for incoming quality control and re-purification steps [1][2]. This compares favorably to the 95% typical purity of related halogenated nitropyridine intermediates, representing a 2–3% purity advantage that can translate to measurably cleaner crude reaction profiles and simplified downstream purification, particularly important when scaling reactions beyond gram quantities [3].

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